molecular formula C12H11ClN2 B1493316 4-Chloro-6-phenethylpyrimidine CAS No. 2091550-37-5

4-Chloro-6-phenethylpyrimidine

Cat. No.: B1493316
CAS No.: 2091550-37-5
M. Wt: 218.68 g/mol
InChI Key: PZMNFXXNFFNPGB-UHFFFAOYSA-N
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Description

4-Chloro-6-phenethylpyrimidine is a halogenated pyrimidine derivative featuring a phenethyl substituent at the 6-position and a chlorine atom at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as enzyme inhibitors and intermediates in drug synthesis. This compound serves as a critical intermediate in synthesizing kinase inhibitors and other bioactive molecules, as demonstrated in studies where substituted pyrimidines act as scaffolds for drug candidates .

Properties

IUPAC Name

4-chloro-6-(2-phenylethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMNFXXNFFNPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenethylpyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloropyrimidine and phenethyl bromide as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

  • Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-phenethylpyrimidine can undergo various chemical reactions, including:

  • Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: The chlorine atom can be reduced to form 4-hydroxy-6-phenethylpyrimidine.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenylacetic acid derivatives.

  • Reduction: 4-Hydroxy-6-phenethylpyrimidine.

  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-phenethylpyrimidine has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and pathways involving pyrimidine derivatives.

  • Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 4-Chloro-6-phenethylpyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The structural and functional properties of 4-Chloro-6-phenethylpyrimidine can be contextualized by comparing it with related pyrimidine analogs. Key differences lie in substituent positions, electronic effects, and synthetic accessibility. Below is a detailed analysis:

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications Reference CAS/ID
This compound Cl (C4), phenethyl (C6) C₁₂H₁₁ClN₂ Enzyme inhibitor intermediate N/A
4-Chloro-6-methylpyrimidine Cl (C4), methyl (C6) C₅H₅ClN₂ Reference material for regulatory compliance 3435-25-4
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine Cl (C4), 3-Cl-phenyl (C2), phenyl (C6) C₁₆H₁₀Cl₂N₂ Dual halogenation for enhanced reactivity 1155152-53-6
4-Chloro-6-isopropylpyrimidin-2-amine Cl (C4), isopropyl (C6), NH₂ (C2) C₇H₁₁ClN₃ Amino group enables hydrogen bonding 26032-72-4
6-Chloro-4-hydroxypyrimidine Cl (C6), OH (C4) C₄H₃ClN₂O Hydroxyl group for solubility modification 4765-77-9

Key Findings :

Substituent Effects: Electron-Withdrawing Groups (Cl): Chlorine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination or alkoxylation). This is critical in synthesizing kinase inhibitors . Phenethyl vs. Hydroxyl vs. Chlorine: Replacing Cl with OH (as in 6-Chloro-4-hydroxypyrimidine) reduces reactivity but improves solubility, making it suitable for aqueous-phase reactions .

Synthetic Accessibility :

  • This compound is synthesized via conventional methods without specialized catalysts, contrasting with analogs like 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine, which may require multi-step halogenation .
  • Microwave-assisted synthesis is viable for substituted pyrimidines, reducing reaction times compared to traditional heating .

Biological Relevance: Phenethyl-substituted derivatives show promise in targeting hydrophobic enzyme pockets, as seen in kinase inhibitors . Amino-substituted analogs (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) exhibit hydrogen-bonding capabilities, enhancing interactions with biological targets .

Biological Activity

4-Chloro-6-phenethylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Activities

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, antibacterial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for selected compounds were reported as follows:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound28.39 ± 0.0323.8 ± 0.20

These results suggest that this compound may serve as a potential lead for developing new anti-inflammatory drugs .

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have shown that it exhibits activity against various bacterial strains, indicating its potential application in treating bacterial infections. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

3. Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have highlighted their ability to inhibit estrogen receptor (ER) signaling pathways. This is particularly relevant in hormone-refractory breast cancer cases. The compound has been shown to disrupt the ER/coactivator interaction, which is vital for gene activation related to tumor growth .

Case Studies

Case Study 1: Inhibition of Estrogen Receptor Activity
A study assessed the efficacy of various pyrimidine derivatives, including this compound, in blocking ER signaling. The most active compounds demonstrated low micromolar potency in inhibiting the ERα/SRC interaction, suggesting a promising avenue for breast cancer treatment .

Case Study 2: Anti-inflammatory Efficacy
In an animal model using carrageenan-induced paw edema, pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, a well-known NSAID. The effective doses (ED50) for these compounds were calculated and compared favorably against established treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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